molecular formula C8H8ClNO B12831926 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one

2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one

Cat. No.: B12831926
M. Wt: 169.61 g/mol
InChI Key: MXOAQIFQVQQONR-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(5-methylpyridin-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The process may involve the use of reagents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-1-(5-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-6-2-3-7(10-5-6)8(11)4-9/h2-3,5H,4H2,1H3

InChI Key

MXOAQIFQVQQONR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)CCl

Origin of Product

United States

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